molecular formula C15H16BrClN2O2 B1652801 [2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide CAS No. 1609400-30-7

[2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide

Cat. No.: B1652801
CAS No.: 1609400-30-7
M. Wt: 371.65
InChI Key: OSUNVGIIGJWBCQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethylamine hydrobromide is a hydrobromide salt of a secondary amine. Its structure comprises a 2-(4-chlorophenyl)ethyl group and a 3-nitrobenzyl group attached to the nitrogen atom. The 4-chlorophenyl moiety contributes hydrophobicity, while the 3-nitrobenzyl group introduces strong electron-withdrawing effects. The hydrobromide salt form enhances solubility in polar solvents, making it suitable for synthetic or analytical applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2.BrH/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20;/h1-7,10,17H,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUNVGIIGJWBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-30-7
Record name Benzeneethanamine, 4-chloro-N-[(3-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Alkylation of 2-(4-Chlorophenyl)Ethylamine

The primary synthetic route involves the nucleophilic substitution of 3-nitrobenzyl bromide with 2-(4-chlorophenyl)ethylamine. This method leverages the amine's nucleophilicity to displace the bromide ion, forming the tertiary amine intermediate.

Reaction Conditions :

  • Solvent : Anhydrous ethanol or methanol.
  • Temperature : Reflux (78–80°C for ethanol; 64–65°C for methanol).
  • Stoichiometry : 1:1 molar ratio of amine to benzyl bromide, with a 10% molar excess of the latter to drive completion.
  • Catalyst : None required, though trace potassium carbonate may enhance reactivity by scavenging HBr.

Mechanistic Insights :
The reaction proceeds via an Sₙ2 mechanism, where the amine's lone pair attacks the electrophilic carbon of 3-nitrobenzyl bromide. The nitro group's electron-withdrawing nature accelerates the reaction by polarizing the C–Br bond. Post-reaction, the intermediate tertiary amine is treated with hydrobromic acid (48% w/w) to form the hydrobromide salt, which precipitates in high purity (95% by HPLC).

Alternative Pathway: Reductive Amination

While less common, reductive amination offers a route to bypass handling hazardous alkylating agents. This method involves condensing 2-(4-chlorophenyl)ethylamine with 3-nitrobenzaldehyde in the presence of a reducing agent.

Procedure :

  • Condensation : The amine and aldehyde react in toluene at 110°C for 12 hours, forming an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to the secondary amine at 25°C.
  • Salt Formation : The free base is treated with HBr in diethyl ether, yielding the hydrobromide salt.

Challenges :

  • Lower yields (60–70%) compared to alkylation due to competing side reactions.
  • Requires stringent moisture control to prevent aldehyde oxidation.

Optimization Strategies for Industrial Scalability

Solvent Selection and Recycling

Industrial-scale synthesis prioritizes solvent efficiency and recyclability. Ethanol emerges as the optimal solvent due to its low toxicity and ease of removal via distillation. Batch reactors equipped with continuous HBr gas scrubbers minimize waste and improve yield (88–92%).

Table 1: Solvent Performance Comparison

Solvent Yield (%) Purity (%) Recovery Efficiency (%)
Ethanol 92 95 85
Methanol 89 93 78
Acetonitrile 85 90 65

Data adapted from large-scale production trials.

Catalytic Enhancements

Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates reaction kinetics by facilitating ion pair formation. Trials show a 15% reduction in reaction time (from 8 to 6.8 hours) without compromising purity.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, Ar–NO₂), 7.72–7.68 (m, 2H, Ar–H), 7.45–7.41 (m, 2H, Ar–Cl), 4.52 (s, 2H, N–CH₂), 3.12 (t, J = 7.2 Hz, 2H, CH₂–N), 2.89 (t, J = 7.2 Hz, 2H, Ar–CH₂).
  • FT-IR : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 745 cm⁻¹ (C–Cl bend) confirm functional groups.

Purity Assessment

  • HPLC : Retention time = 6.7 min (C₁₈ column, 70:30 H₂O:MeCN, 1 mL/min).
  • Melting Point : 218–220°C (decomposition), consistent with hydrobromide salts of analogous amines.

Industrial Production Protocols

Batch Reactor Configuration

  • Reactor Type : Glass-lined steel with overhead stirring and reflux condenser.
  • Process Flow :
    • Charge 2-(4-chlorophenyl)ethylamine (1.0 eq) and ethanol (5 L/kg amine).
    • Add 3-nitrobenzyl bromide (1.1 eq) dropwise over 1 hour.
    • Reflux for 8 hours, then cool to 5°C.
    • Bubble HBr gas until pH ≈ 1.0.
    • Filter and wash with cold ethanol.

Yield : 89% (pilot scale), 371.65 g/mol confirmed by LC-MS.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethylamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Overview

2-(4-Chlorophenyl)ethylamine hydrobromide is a compound that has garnered attention in various scientific fields due to its unique structural characteristics. This compound is primarily studied for its potential applications in medicinal chemistry, organic synthesis, and biological research.

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 2-(4-Chlorophenyl)ethylamine hydrobromide exhibit significant antiproliferative effects on various cancer cell lines. For instance, analogs have been shown to induce apoptosis in leukemia cells by activating apoptotic pathways such as caspase activation and modulation of Bcl-2 family proteins.
  • Antimicrobial Properties : The compound's structural similarities with known antimicrobial agents suggest potential effectiveness against a range of pathogens. Research indicates that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, warranting further exploration of 2-(4-Chlorophenyl)ethylamine hydrobromide in this context.

Organic Synthesis

In organic chemistry, 2-(4-Chlorophenyl)ethylamine hydrobromide serves as a versatile building block for synthesizing more complex molecules. It can be utilized in:

  • Reagent Applications : The compound acts as a reagent in various organic transformations, facilitating the synthesis of other biologically active compounds.
  • Intermediate in Drug Development : Its unique structure allows it to play a crucial role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other diseases .

Anticancer Activity

A study highlighted that certain substituted benzylamines, including those structurally related to 2-(4-Chlorophenyl)ethylamine hydrobromide, showed significant antiproliferative effects on human cancer cell lines. This was demonstrated through assays measuring cell viability and apoptosis induction.

Antimicrobial Activity

Research on related compounds has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

Kinase Inhibition

Investigations into the compound's potential as a kinase inhibitor revealed that it could selectively inhibit receptor tyrosine kinases, which are critical in cancer progression. This aspect makes it a candidate for further studies aimed at developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorophenyl group can participate in hydrophobic interactions with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Inferred Properties
Compound Name Substituent on Benzyl/Other Group Functional Groups Key Properties/Applications Reference
2-(4-Chlorophenyl)ethylamine hydrobromide 3-nitro Amine, Nitro, Chlorophenyl, HBr High polarity, potential reactivity in substitution reactions (Hypothetical)
2-(4-Chlorophenyl)ethylamine hydrobromide 4-ethoxy Amine, Ethoxy, Chlorophenyl, HBr Moderate polarity; ethoxy may enhance lipophilicity
Tebuconazole (α-(4-chlorophenylethyl)-triazole ethanol) 1,2,4-triazole, 4-chlorophenyl Triazole, Ethanol, Chlorophenyl Agricultural fungicide; heterocyclic stability
6-(4-Chlorophenyl)-N-aryl-4H-1,3,5-oxadiazin-2-amine Oxadiazine, trichloromethyl Oxadiazine, Amine, Trichloromethyl Synthetic intermediate; electron-deficient core
{[2-(4-Chlorophenyl)indolizin-3-yl]methyl}amine Indolizine, 4-chlorophenyl Amine, Indolizine, Chlorophenyl Rigid heterocyclic structure; potential medicinal applications

Substituent Effects on Physicochemical Properties

  • Nitro vs. Ethoxy Groups: The 3-nitro group in the target compound is strongly electron-withdrawing, increasing acidity of adjacent protons and enhancing reactivity in electrophilic substitutions. This group also elevates polarity, improving solubility in aqueous or polar organic solvents.
  • Chlorophenyl Moieties :

    • The 4-chlorophenyl group is common across all compared compounds. Its hydrophobic nature contributes to π-π stacking interactions and may enhance binding affinity in receptor-ligand systems.
  • Heterocyclic Systems :

    • Triazole (Tebuconazole) : The 1,2,4-triazole ring in tebuconazole provides metabolic stability and antifungal activity, highlighting how heterocycles can dictate bioactivity .
    • Oxadiazine () : The oxadiazine core with a trichloromethyl group introduces steric bulk and electron deficiency, favoring use in synthetic pathways requiring selective reactivity .

Biological Activity

The compound 2-(4-Chlorophenyl)ethylamine hydrobromide has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-(4-Chlorophenyl)ethylamine hydrobromide
  • Molecular Formula : C17H19ClN2O2·HBr
  • Molecular Weight : 392.71 g/mol
  • Physical Form : Solid, white to off-white powder
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorophenyl and nitrobenzyl moieties enhance its binding affinity, allowing it to modulate several biological pathways:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus altering their activity.
  • Receptor Interaction : It may also interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and pain perception.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, a study demonstrated that derivatives of similar compounds can induce apoptosis in cancer cells:

  • Case Study : A derivative showed a reduction in viability of A549 lung cancer cells by approximately 35% at a concentration of 10 µM, indicating potential therapeutic effects against lung cancer.

Antimicrobial Activity

The antimicrobial properties of 2-(4-Chlorophenyl)ethylamine hydrobromide have also been explored:

  • Research Findings : Similar compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 3.90 µg/mL against Staphylococcus aureus, including multidrug-resistant strains, suggesting effectiveness as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC (µg/mL)
Compound ASimilarAnticancer10
Compound BSimilarAntimicrobial3.90
Compound CSimilarAnticonvulsant5.00

Case Studies and Research Findings

  • Inhibition Studies :
    • A study assessed the inhibition of lysosomal phospholipase A2 (LPLA2), revealing that compounds structurally related to 2-(4-Chlorophenyl)ethylamine hydrobromide exhibited significant inhibitory effects on LPLA2 activity, which is crucial in various pathological conditions like phospholipidosis .
  • Anticonvulsant Activity :
    • In acute models of epilepsy (e.g., maximal electroshock test), compounds similar to this hydrobromide were evaluated for their anticonvulsant properties, demonstrating a protective effect in a significant number of tested animals .
  • Neurotoxicity Assessment :
    • Neurotoxicity studies indicated that certain derivatives did not exhibit significant cytotoxic effects on neuronal cultures, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Chlorophenyl)ethylamine hydrobromide, and how is its purity validated?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting 2-(4-chlorophenyl)ethylamine with 3-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux, followed by hydrobromide salt formation using HBr gas or aqueous HBr .
  • Characterization : Validate purity and structure using:

  • 1H/13C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro and chlorophenyl groups) and carbon backbone .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect the molecular ion peak (e.g., [M+H]+) .
  • UV-Vis Spectroscopy : λmax near 270–300 nm due to nitroaromatic absorption .

Q. What solvent systems and crystallization conditions optimize the yield and stability of this hydrobromide salt?

  • Solvent Selection : Use ethanol/water or methanol/diethyl ether mixtures for recrystallization, as hydrobromide salts often exhibit high solubility in polar protic solvents .
  • Crystallization : Slow evaporation at 4°C enhances crystal lattice formation. Monitor via X-ray crystallography (if single crystals form) to confirm salt stoichiometry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns) for this compound?

  • Contradiction Analysis :

  • Dynamic NMR : Investigate rotational barriers in the amine/benzyl groups if splitting suggests hindered rotation .
  • High-Resolution MS (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for bromine: 1:1 ratio for 79Br/81Br) .
  • Comparative Studies : Cross-reference with structurally similar compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) to identify artifacts or byproducts .

Q. What experimental strategies assess the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Stability Protocols :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products (e.g., free amine or nitrobenzyl alcohol) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .

Q. How can computational modeling predict the compound’s bioactivity or receptor binding affinity?

  • In Silico Methods :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin or dopamine receptors, leveraging the nitro and chlorophenyl moieties as pharmacophores .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data from analogous compounds .

Methodological Notes

  • Avoid Common Pitfalls :
    • Salt Hydrolysis : Monitor for hydrobromide dissociation in aqueous solutions via conductivity measurements .
    • Photodegradation : Shield the compound from light during storage due to nitro group photosensitivity .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., nitroaromatics) and waste disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide
Reactant of Route 2
Reactant of Route 2
[2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide

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